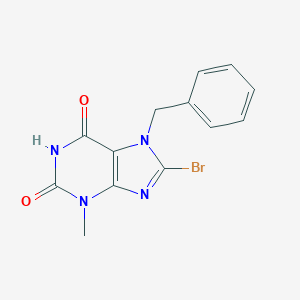

7-Benzyl-8-bromo-3-methylxanthine

Description

Properties

IUPAC Name |

7-benzyl-8-bromo-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIWIEFIJQKWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356889 | |

| Record name | 7-benzyl-8-bromo-3-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204368 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

93703-26-5 | |

| Record name | 8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93703-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-benzyl-8-bromo-3-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Benzyl-8-bromo-3-methylxanthine chemical structure and properties

An In-Depth Technical Guide to 7-Benzyl-8-bromo-3-methylxanthine: A Versatile Synthon in Medicinal Chemistry

Abstract

This compound is a synthetic derivative of the purine alkaloid xanthine. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and significant role in medicinal chemistry. Characterized by a benzyl group at the N7 position, a methyl group at the N3 position, and a bromine atom at the C8 position, this molecule serves as a highly valuable synthetic intermediate, or synthon. The reactivity of the C8-bromo substituent makes it an ideal starting point for the development of novel compounds, particularly adenosine receptor antagonists and other potential therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic use of this compound in modern pharmaceutical research.

The Xanthine Scaffold: A Privileged Structure in Pharmacology

The xanthine nucleus is a foundational structure in pharmacology, with naturally occurring derivatives like caffeine and theophylline being among the most widely consumed psychoactive substances globally.[1][2] These compounds exert a wide range of biological effects, primarily through two key mechanisms: the competitive antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[3][4] This dual activity modulates critical cellular signaling pathways, leading to effects such as central nervous system stimulation, bronchodilation, and anti-inflammatory responses.[5]

The pharmacological versatility of the xanthine scaffold has prompted extensive research into synthetic derivatives.[2][5] By strategically modifying the substituents at the N1, N3, N7, and C8 positions, chemists can fine-tune the molecule's affinity and selectivity for specific biological targets.[3][6] this compound emerges as a particularly important molecule in this context. It is not typically an end-product drug but rather a crucial intermediate used to build more complex and targeted molecules.[7][8] The presence of the bromine atom at the C8 position serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functional groups and explore new structure-activity relationships (SAR).[7]

Chemical Structure and Physicochemical Properties

The formal chemical identity and structural characteristics of this compound are fundamental to understanding its reactivity and handling.

-

IUPAC Name: 7-benzyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

-

Molecular Formula: C₁₃H₁₁BrN₄O₂

-

CAS Number: While the core, 8-bromo-3-methylxanthine, has a dedicated CAS number (93703-24-3), the specific N7-benzylated derivative is primarily a research intermediate and may not have a unique, universally registered CAS number.[9][10][11][12]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The properties of this molecule are derived from its parent structure, 8-bromo-3-methylxanthine, with modifications conferred by the N7-benzyl group. The benzyl group significantly increases the molecule's lipophilicity.

| Property | Value | Source/Rationale |

| Molecular Weight | 347.18 g/mol | Calculated from formula C₁₃H₁₁BrN₄O₂ |

| Appearance | White to light yellow solid | Inferred from related compounds like 8-bromo-3-methylxanthine.[10][11] |

| Melting Point | >300 °C (decomposes) | Based on the high melting point of the 8-bromo-3-methylxanthine core.[11][13] |

| Solubility | Slightly soluble in DMF, DMSO; Insoluble in water | The xanthine core confers poor water solubility, while the benzyl group enhances solubility in organic solvents.[9] |

| XLogP3 | ~2.5 - 3.5 | Estimated; significantly higher than the parent 8-bromo-3-methylxanthine (~0.3) due to the addition of the lipophilic benzyl group.[12] |

| Hydrogen Bond Donors | 0 | The N1 and N9 protons of the parent xanthine are substituted. |

| Hydrogen Bond Acceptors | 3 | The two carbonyl oxygens and one of the imidazole nitrogens.[12] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a well-defined process, building upon the established chemistry of xanthines. Its primary utility lies in the subsequent reactivity of the C8-bromo position.

Synthetic Workflow

A robust and common method involves a two-step sequence starting from 3-methylxanthine.

-

Electrophilic Bromination: The C8 position on the xanthine ring is electron-rich and susceptible to electrophilic substitution. Treatment of 3-methylxanthine with a brominating agent selectively installs the bromine atom at this position.

-

N-Alkylation (Benzylation): The resulting 8-bromo-3-methylxanthine is then alkylated with benzyl bromide or benzyl chloride. The N7 position is generally more nucleophilic and sterically accessible than the N9 position in the parent 8-bromoxanthine under basic conditions, leading to the desired product.[8]

Caption: Two-step synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative method for synthesizing the title compound.

Step 1: Synthesis of 8-Bromo-3-methylxanthine [11]

-

Materials: 3-methylxanthine, glacial acetic acid, sodium acetate, bromine.

-

Procedure:

-

Suspend 3-methylxanthine (1 eq.) in glacial acetic acid in a round-bottom flask equipped with a stir bar.

-

Add sodium acetate (2 eq.) to the suspension.

-

Causality: Sodium acetate acts as a base to neutralize the HBr byproduct, preventing the reaction from stalling and maintaining a suitable pH.

-

-

Warm the mixture to 50-60 °C with stirring.

-

Slowly add a solution of bromine (1.2 eq.) in acetic acid dropwise. Maintain the temperature throughout the addition.

-

Causality: Dropwise addition controls the exothermic reaction and prevents the formation of poly-brominated side products.

-

-

After the addition is complete, continue stirring at 65 °C for 3 hours to drive the reaction to completion.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product is a light-yellow solid.

-

-

Validation: The product's identity can be confirmed by melting point analysis and LC-MS, which should show a molecular ion peak (MH+) at m/z 245/247, corresponding to the bromine isotopes.[11]

Step 2: Synthesis of this compound (Adapted from similar reactions[8])

-

Materials: 8-bromo-3-methylxanthine, benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Procedure:

-

Dissolve 8-bromo-3-methylxanthine (1 eq.) in anhydrous DMF in a round-bottom flask.

-

Add anhydrous potassium carbonate (2-3 eq.) to the solution.

-

Causality: K₂CO₃ is a mild base that deprotonates the N7 position of the xanthine ring, creating the nucleophile necessary for the subsequent alkylation reaction.

-

-

Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and pour it into water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and salts, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

-

-

Validation: The final product can be characterized by ¹H NMR (presence of benzyl protons), ¹³C NMR, and mass spectrometry (MH+ at m/z 347/349).

Biological Activity and Therapeutic Potential

The primary significance of this compound in drug discovery stems from its dual identity as both a potential adenosine receptor antagonist and a versatile chemical building block.

Mechanism of Action: Adenosine Receptor Antagonism

Adenosine is a ubiquitous signaling molecule that modulates physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. Xanthine derivatives, sharing a structural resemblance to the purine core of adenosine, act as competitive antagonists at these receptors.[14]

Substitutions on the xanthine scaffold are critical for determining receptor affinity and selectivity.[15]

-

N7-Substituent (Benzyl Group): Modifications at the N7 position can decrease affinity for the A₁ receptor, thereby increasing selectivity towards A₂ₐ or A₂ᵦ receptors.[1] The bulky benzyl group influences the orientation of the molecule within the receptor's binding pocket.

-

C8-Substituent (Bromo Group): The C8 position is a key interaction point. While the bromo-substituent itself contributes to binding, its main role in a drug development context is as a synthetic handle. Replacing the bromine with larger, more complex groups is a common strategy to dramatically increase potency and selectivity.[15]

Caption: Competitive antagonism at an adenosine receptor.

Application as a Key Synthetic Intermediate

The most immediate and practical application of this compound is as a synthon for building compound libraries. The C8-bromo position is ripe for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic aromatic substitution.[16] This allows for the systematic introduction of diverse chemical moieties to probe the SAR of a target.

For example, reacting this compound with various primary or secondary amines can yield a series of 8-aminoxanthine derivatives.[7] This approach has been successfully used to develop potent and selective antagonists for adenosine receptors, which have therapeutic potential in neurodegenerative diseases, inflammation, and asthma.[5][6] Furthermore, the core structure is related to intermediates used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes, highlighting the broad utility of the 8-bromoxanthine scaffold in modern medicine.[9][17]

Conclusion and Future Directions

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug developers. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an ideal starting point for creating novel molecules with tailored pharmacological profiles. While it possesses inherent activity as an adenosine receptor antagonist, its principal value lies in its role as a versatile synthon.

Future research efforts will likely continue to leverage this and similar intermediates to:

-

Develop highly selective antagonists for individual adenosine receptor subtypes to minimize off-target effects.

-

Explore its use in the synthesis of inhibitors for other enzyme families, such as kinases or phosphodiesterases.

-

Generate focused compound libraries for high-throughput screening against a wide array of biological targets, accelerating the pace of drug discovery.

By understanding the core principles of its synthesis and reactivity, researchers can effectively harness the potential of this compound to advance the development of next-generation therapeutics.

References

- Synthesis and physical-chemical properties of 8-aminoderivatives of 7-m-bromobenzyl-3-methylxanthine. Current issues in pharmacy and medicine: science and practice.

- 7-Benzyl-1-(4-brombutyl)-3-methylxanthine | C17H19BrN4O2 | CID 67537541. PubChem.

- 8-Bromo-3-Methyl-xanthine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.

- 8-Bromo-3-methylxanthine | 93703-24-3. Sigma-Aldrich.

- Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. PubMed Central.

- 8-Bromo-3-methyl-7-(2-butynyl)-xanthine. LGC Standards.

- Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. PubMed Central.

- Synthesis and physical-chemical properties of 8-bromo-3-methyl-7-α-methylbenzylxanthine derivatives.

- 8-Bromo-3-methyl-xanthine | 93703-24-3. ChemicalBook.

- Xanthine: Synthetic Strategy And Biological Activity. IntechOpen.

- 8-BROMO-3-METHYL-XANTHINE | Drug Inform

- 93703-24-3, 8-Bromo-3-methyl-xanthine Formula. ECHEMI.

- 8-Bromo-7-(2-butyn-1-yl)-3-methylxanthine | 666816-98-4. TCI Chemicals.

- An Overview of Methylxanthine as Adenosine Receptor Antagonists.

- Xanthines as Adenosine Receptor Antagonists. PubMed Central.

- Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. PNAS.

- Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. PubMed Central.

- Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Str

- Xanthines as adenosine receptor antagonists. PubMed.

- 8-Bromo-3-methyl-7-2-butynyl-xanthine. IndiaMART.

- 8-Bromo-3-methylxanthine 93703-24-3. Tokyo Chemical Industry Co., Ltd. (APAC).

- 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. PubChem.

- Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. PubMed.

- THE STUDY OF HYPOGLYCEMIC ACTIVITY OF 3-BENZYL-8-METHYLXANTHINE DERIVATIVES. Current issues in pharmacy and medicine: science and practice.

Sources

- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and physical-chemical properties of 8-aminoderivatives of 7-m-bromobenzyl-3-methylxanthine | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. 8-Bromo-3-methylxanthine | 93703-24-3 [sigmaaldrich.com]

- 11. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]

- 12. 8-BROMO-3-METHYL-XANTHINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. echemi.com [echemi.com]

- 14. Xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 8-Bromo-3-methylxanthine | 93703-24-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to 7-Benzyl-8-bromo-3-methylxanthine: A Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Benzyl-8-bromo-3-methylxanthine, a crucial intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into its physicochemical properties, a validated synthesis protocol, its strategic importance in drug discovery, and essential safety protocols. This document is designed to serve as a practical resource for professionals engaged in medicinal chemistry and pharmaceutical development.

Section 1: Core Physicochemical Properties

This compound is a substituted purine derivative. While a specific CAS number for this exact compound is not publicly cataloged, its identity is defined by its molecular structure and can be confirmed through analytical methods like NMR spectroscopy[1][2]. Its parent compound, 8-Bromo-3-methylxanthine, is well-documented with CAS Number 93703-24-3[3][4][5]. The addition of the benzyl group at the N7 position significantly alters its properties and synthetic utility.

All quantitative data for the target compound and its key precursor are summarized below for clarity and comparison.

| Property | This compound | 8-Bromo-3-methylxanthine (Precursor) |

| CAS Number | Not available | 93703-24-3[3][4] |

| Molecular Formula | C₁₃H₁₁BrN₄O₂ | C₆H₅BrN₄O₂[4][5] |

| Molecular Weight | 335.16 g/mol (Calculated) | ~245.04 g/mol [4] |

| Appearance | Expected to be a white to light yellow solid | White to light yellow solid[3][4] |

| Solubility | Expected to be soluble in DMF, DMSO | Slightly soluble in DMF and DMSO[6] |

| Melting Point | Not available | ~300°C[5] |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a two-step process starting from 3-methylxanthine. The chosen pathway is efficient and relies on well-understood reactions in purine chemistry.

Step 1: Electrophilic Bromination of 3-Methylxanthine

The first step is the selective bromination of 3-methylxanthine at the C8 position. The purine ring system is electron-rich, making it susceptible to electrophilic substitution. The C8 position is particularly activated and sterically accessible, leading to regioselective bromination.

-

Causality: This reaction is typically performed in acetic acid, which serves as a polar protic solvent. Sodium acetate is added to buffer the reaction and consume the HBr byproduct, driving the reaction to completion[3][7]. The use of liquid bromine provides the electrophilic bromine species (Br⁺) required for the substitution.

Step 2: N-Alkylation with Benzyl Bromide

The second step involves the N-alkylation of the resulting 8-Bromo-3-methylxanthine with benzyl bromide. The nitrogen atoms of the purine ring are nucleophilic. While multiple nitrogen atoms (N1, N7, N9) could potentially be alkylated, the N7 position is often favored under specific basic conditions.

-

Causality: The reaction is carried out in a polar aprotic solvent like Dimethylformamide (DMF) in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or potassium carbonate[8][9]. The base deprotonates the most acidic proton on the xanthine ring system, creating a nucleophilic anion that readily attacks the electrophilic benzylic carbon of benzyl bromide, forming the N7-C bond via an SN2 reaction.

Below is a diagram illustrating the synthetic workflow.

Caption: Synthetic workflow for this compound.

Section 3: Applications in Drug Discovery and Development

Substituted 8-bromoxanthines are highly valuable building blocks, or synthons, in medicinal chemistry[1]. The bromine atom at the C8 position serves as a versatile chemical handle. It can be readily displaced or used in cross-coupling reactions to introduce a wide variety of functional groups, enabling the exploration of chemical space and the optimization of drug candidates.

Role as a Key Intermediate:

This compound and its analogs are direct precursors in the synthesis of potent and selective enzyme inhibitors. For instance, the closely related intermediate, 8-bromo-3-methyl-7-(2-butyn-1-yl)xanthine, is a cornerstone in the industrial synthesis of Linagliptin [3][6]. Linagliptin is a highly successful drug for the treatment of type 2 diabetes that functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme[6][7].

The diagram below illustrates the strategic position of this xanthine core in the development pathway of DPP-4 inhibitors.

Caption: Role of the xanthine core as a synthon in drug development.

Section 4: Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and confirmation steps. It is synthesized from established procedures for similar xanthine derivatives[3][7].

Objective: To synthesize this compound.

Materials:

-

8-Bromo-3-methylxanthine (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

N,N-Diisopropylethylamine (DIEA) (1.2 eq)

-

Dimethylformamide (DMF), anhydrous

-

Methanol

-

Deionized Water

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 8-Bromo-3-methylxanthine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per gram of starting material). Stir the mixture at room temperature (20-25°C) until a clear solution or fine suspension is formed.

-

Base Addition: Add DIEA (1.2 eq) to the reaction mixture. Stir for 5-10 minutes.

-

Alkylation: Slowly add Benzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Experimental Insight: A slow, controlled addition is crucial to manage any potential exotherm and prevent side reactions.

-

-

Reaction Monitoring: Maintain the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 3-6 hours).

-

Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture into chilled deionized water (approx. 10 volumes). This will precipitate the crude product.

-

Filtration: Stir the resulting slurry for 60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water, followed by a small amount of cold methanol to remove residual DMF.

-

Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or purified via column chromatography.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 5: Safety and Handling

As a Senior Application Scientist, adherence to safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not available, the safety profile can be inferred from its precursors and structural analogs.

-

Hazard Classification: Based on data for 8-Bromo-3-methylxanthine, this class of compounds may be harmful if swallowed and can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

-

Ivanchenko, D. G., Romanenko, M. I., Samura, B. A., & Kornienko, V. I. (2015). Synthesis and physical-chemical properties of 8-aminoderivatives of 7-m-bromobenzyl-3-methylxanthine. Current issues in pharmacy and medicine: science and practice. [Link]

-

Klen, E. E., et al. (2018). The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters. Bashkir chemistry journal. [Link]

-

PubChem. (n.d.). 7-Benzyl-1-(4-brombutyl)-3-methylxanthine. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). 8-Bromo-3-Methyl-xanthine: A Comprehensive Overview. Retrieved from [Link]

-

Patsnap. (2016). Synthetic method of linagliptin. Eureka. Retrieved from [Link]

-

Pavel, M. A., et al. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 26(23), 7179. [Link]

-

Ivanchenko, D., et al. (2015). Synthesis and physical-chemical properties of 8-bromo-3-methyl-7-α-methylbenzylxanthine derivatives. ResearchGate. [Link]

- Google Patents. (2014). WO 2014/097314 A1.

-

PubChem. (n.d.). 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Synthesis and physical-chemical properties of 8-aminoderivatives of 7-m-bromobenzyl-3-methylxanthine | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]

- 4. 8-Bromo-3-methylxanthine | 93703-24-3 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Mechanism of Action of 7-Benzyl-8-bromo-3-methylxanthine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzyl-8-bromo-3-methylxanthine belongs to the xanthine class of compounds, a well-established family of pharmacologically active molecules derived from the purine base xanthine.[1][2] Famous members of this class, such as caffeine and theophylline, are known for their broad biological effects, primarily mediated through the antagonism of adenosine receptors and the inhibition of phosphodiesterases.[3][4][5] This guide provides a detailed examination of the putative mechanism of action of this compound, grounding the analysis in the extensive structure-activity relationship (SAR) data available for xanthine derivatives. We will explore its primary molecular targets, delineate the downstream signaling consequences of its interaction with these targets, and provide robust, field-proven experimental protocols for its comprehensive characterization.

The Xanthine Scaffold: A Privileged Pharmacophore

The xanthine nucleus is a cornerstone of medicinal chemistry. Natural methylxanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) are consumed globally and utilized therapeutically for conditions like asthma.[4][6] Their pharmacological profile is primarily attributed to two key mechanisms:

-

Adenosine Receptor Antagonism: This is considered the most significant mechanism at physiologically relevant concentrations.[5][6] Xanthines act as competitive antagonists at all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).[3][7]

-

Phosphodiesterase (PDE) Inhibition: By non-selectively inhibiting PDEs, methylxanthines can increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8] This action generally requires higher concentrations than those needed for adenosine receptor blockade.[6]

The therapeutic versatility and potential for subtype selectivity have driven extensive synthetic efforts to modify the xanthine core at the N1, N3, N7, and C8 positions.[4][9] The subject of this guide, this compound, is a synthetic derivative designed through such strategic modifications.

Core Mechanism of Action: Competitive Adenosine Receptor Antagonism

The primary mechanism of action for this compound is predicted to be the competitive antagonism of adenosine receptors. Endogenous adenosine is a crucial neuromodulator that signals cellular responses by activating four G-protein coupled receptors (GPCRs).[7][10] The A₁ and A₂ₐ receptors, highly expressed in the brain, are of particular interest in neuropharmacology.[11]

-

A₁ Receptors: Coupled to Gᵢ proteins, their activation inhibits adenylyl cyclase, decreasing cAMP levels and leading to inhibitory effects on neurotransmission.[11]

-

A₂ₐ Receptors: Coupled to Gₛ proteins, their activation stimulates adenylyl cyclase, increasing cAMP levels and exerting excitatory effects.[10]

As an antagonist, this compound would occupy the adenosine binding site without activating the receptor, thereby blocking the downstream signaling initiated by endogenous adenosine.

Caption: Adenosine Receptor Signaling and Xanthine Antagonism.

Structural Basis for Activity

The specific substitutions on the this compound molecule provide clues to its likely affinity and selectivity profile, based on established SAR.[4]

-

N3-Methyl: A methyl group at the N3 position is a common feature among active xanthines, including theophylline.[2]

-

N7-Benzyl: Substituents at the N7 position are known to modulate receptor selectivity. While a methyl group can decrease A₁ affinity, larger aromatic groups like benzyl are known to produce varied pharmacological effects and must be evaluated empirically.[3][12]

-

C8-Bromo: The C8 position is critical for potency. While substitution with large aryl groups can dramatically increase affinity, the bromine atom in this compound primarily serves as a versatile chemical handle for further synthesis.[12][13][14] As an intermediate, its own receptor affinity may be modest, but it is a crucial precursor for highly potent antagonists.[15][16] 8-bromoxanthines are convenient synthons for creating extensive libraries of C8-substituted analogs.[12]

Experimental Validation: Protocols for Mechanistic Characterization

To definitively establish the mechanism of action and quantify the pharmacological parameters of this compound, a series of standardized in-vitro assays are required. The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for specific human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃).

Principle: This assay measures the ability of the unlabeled test compound (this compound) to compete with a high-affinity radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to an affinity constant (Kᵢ).

Materials:

-

Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing a single human adenosine receptor subtype (e.g., hA₁, hA₂ₐ).

-

Radioligands:

-

For hA₁: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

-

For hA₂ₐ: [³H]ZM241385 or [³H]CGS21680

-

-

Test Compound: this compound, dissolved in DMSO to create a 10 mM stock, with serial dilutions in assay buffer.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known non-radiolabeled antagonist, such as theophylline or XAC (Xanthine Amine Congener).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 mM EDTA.

-

Instrumentation: Liquid scintillation counter, 96-well filter plates (e.g., GF/B), and a cell harvester.

Step-by-Step Methodology:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound and controls in assay buffer.

-

Reaction Setup (in a 96-well plate):

-

Total Binding: Add 50 µL assay buffer, 50 µL radioligand (at a concentration near its Kₔ), and 100 µL of membrane suspension.

-

Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL radioligand, and 100 µL of membrane suspension.

-

Test Compound Wells: Add 50 µL of each dilution of this compound, 50 µL radioligand, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 90-120 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash each well 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Punch out the filter discs from the plate into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial.

-

Counting: Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: cAMP Functional Assay

Objective: To determine the functional effect of this compound on adenosine receptor signaling and to quantify its potency as an antagonist (IC₅₀ or Kₑ).

Principle: This assay measures the ability of the test compound to inhibit the cAMP production stimulated by a known adenosine receptor agonist. For an A₂ₐ receptor (Gₛ-coupled), an antagonist will reduce the agonist-induced increase in cAMP.

Materials:

-

Cell Line: A cell line stably expressing the human A₂ₐ receptor (e.g., HEK293-hA₂ₐ).

-

Agonist: NECA (5′-(N-Ethylcarboxamido)adenosine), a potent non-selective adenosine receptor agonist.

-

Test Compound: this compound, prepared as in Protocol 1.

-

cAMP Detection Kit: A commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or other sensitive detection methods.

-

Cell Culture Medium: Appropriate medium (e.g., DMEM) with supplements.

-

Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

Step-by-Step Methodology:

-

Cell Plating: Seed the HEK293-hA₂ₐ cells into a 96-well or 384-well plate and grow to 80-90% confluency.

-

Pre-incubation: Remove the culture medium and wash the cells with stimulation buffer. Add varying concentrations of this compound to the wells. Incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add the agonist (NECA) at a fixed concentration (typically its EC₈₀) to all wells except the basal control. Incubate for another 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Normalize the data, setting the basal cAMP level (no agonist) as 0% and the maximal agonist response (NECA alone) as 100%.

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.

-

The antagonist's equilibrium dissociation constant (Kₑ) can be calculated using the Schild equation for competitive antagonism.

-

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies [mdpi.com]

- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylxanthines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and physical-chemical properties of 8-aminoderivatives of 7-m-bromobenzyl-3-methylxanthine | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Potential Therapeutic Applications of 7-Benzyl-8-bromo-3-methylxanthine

Abstract

This technical guide provides a comprehensive analysis of 7-Benzyl-8-bromo-3-methylxanthine, a synthetic xanthine derivative with significant therapeutic potential. Xanthine alkaloids, such as caffeine and theophylline, are well-established pharmacologically active compounds.[1][2] Synthetic modifications to the core xanthine structure offer a promising strategy for developing novel agents with enhanced potency and selectivity for specific molecular targets.[3] This document elucidates the synthesis, physicochemical properties, and primary mechanisms of action of this compound. We explore its potential applications in neurodegenerative disorders, inflammatory conditions, and respiratory diseases, grounded in its likely roles as a potent adenosine receptor antagonist and phosphodiesterase inhibitor.[1][4][5][6] Detailed experimental protocols for its pharmacological evaluation are provided, alongside structured data presentation and pathway visualizations, to equip researchers and drug development professionals with the foundational knowledge required to investigate this promising compound.

Introduction: The Rationale for Synthetic Xanthine Derivatives

The methylxanthine family, which includes naturally occurring compounds like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), represents a cornerstone of pharmacology.[2] These agents exert a wide range of biological effects, including central nervous system (CNS) stimulation, bronchodilation, and anti-inflammatory actions.[1][4][7] Their therapeutic utility has led to extensive research into synthetic analogs designed to refine their pharmacological profiles.

The core xanthine scaffold, a purine base, offers multiple positions (N1, N3, N7, and C8) for chemical modification.[3] Strategic substitutions can dramatically alter a compound's affinity and selectivity for its biological targets. Specifically:

-

Substitution at the 8-position , particularly with bulky groups like phenyl rings, is known to significantly increase potency at adenosine receptors.[8][9] The bromo-substituent at this position also serves as a key synthetic handle for further modifications.[10][11]

-

Substitution at the 7-position with groups such as benzyl can also modulate biological activity and pharmacokinetic properties.[10]

This compound emerges from this rationale as a compound of significant interest. It combines the known bioactive core of 3-methylxanthine with targeted substitutions at the C8 and N7 positions, suggesting a potentially powerful and selective pharmacological profile.

Physicochemical Properties and Synthesis

Chemical Profile

-

IUPAC Name: 7-Benzyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

-

Parent Compound: 3-Methylxanthine

-

Molecular Formula: C₁₃H₁₁BrN₄O₂

-

Appearance: Synthetic 8-aminoxanthines are typically white crystalline compounds with high melting points.[10] 8-Bromo-3-methylxanthine is a light yellow solid.[12][15]

Synthesis Overview

The synthesis of this compound is a multi-step process rooted in established xanthine chemistry. The general pathway involves:

-

Bromination of the Core: The process starts with 3-methylxanthine, which is selectively brominated at the C8 position using a brominating agent like N-bromosuccinimide (NBS) or bromine in acetic acid to yield 8-bromo-3-methylxanthine.[12][15]

-

Alkylation at N7: The resulting 8-bromo-3-methylxanthine is then subjected to an N-alkylation reaction. This is typically achieved by reacting it with benzyl chloride in the presence of a base to introduce the benzyl group at the N7 position of the purine ring.

This synthetic route leverages 8-bromoxanthines as convenient synthons for further structural modification of the xanthine molecule.[10]

Core Pharmacology: Dual Mechanism of Action

The therapeutic potential of this compound is predicated on two primary, well-documented mechanisms of action for xanthine derivatives: adenosine receptor antagonism and phosphodiesterase (PDE) inhibition.[5][6][16]

Adenosine Receptor Antagonism

Adenosine is a ubiquitous purine nucleoside that signals cellular stress and modulates physiological function by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[17] Methylxanthines act as competitive antagonists at these receptors.[1][4]

-

A₁ and A₂ₐ Receptor Antagonism: These are the primary targets for the CNS and anti-inflammatory effects of xanthines. A₂ₐ receptor antagonists, in particular, are under intense investigation for neurodegenerative diseases like Parkinson's.[17]

-

Impact of Substitution: The 8-phenyl substitution is known to confer high potency, and it is highly probable that the 8-bromo substituent in our compound of interest serves as a precursor or mimic for such potent interactions.[8][9] The 7-benzyl group further modifies the steric and electronic properties, likely influencing receptor subtype selectivity.

Phosphodiesterase (PDE) Inhibition

PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in numerous signaling pathways. By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP.[4] This leads to:

-

Bronchodilation: Increased cAMP in airway smooth muscle cells causes relaxation, a key mechanism for treating asthma.[4][6]

-

Anti-inflammatory Effects: Elevated cAMP levels can suppress the function of inflammatory cells.[1]

-

Cardiac Stimulation: Increased cAMP in cardiac muscle can increase contractility.[4]

The diagram below illustrates this dual mechanism.

Caption: Experimental workflow for a radioligand binding assay.

Protocol: PDE4 Inhibition Assay

Objective: To determine the IC₅₀ of this compound against the human PDE4 enzyme.

Materials:

-

Recombinant human PDE4 enzyme.

-

[³H]-cAMP as the substrate.

-

Snake venom nucleotidase.

-

Test compound and a known PDE4 inhibitor (e.g., Rolipram) as a positive control.

-

Anion-exchange resin.

Methodology:

-

Reaction Setup: Pre-incubate the PDE4 enzyme with various concentrations of the test compound for 15 minutes.

-

Initiation: Start the reaction by adding [³H]-cAMP and incubate for a defined period (e.g., 30 minutes) at 30°C.

-

Termination: Stop the reaction by boiling.

-

Conversion: Add snake venom nucleotidase to convert the resulting [³H]-AMP into [³H]-adenosine.

-

Separation: Separate the charged, unreacted [³H]-cAMP from the neutral [³H]-adenosine product by passing the mixture through an anion-exchange resin column.

-

Quantification: Measure the radioactivity of the eluted [³H]-adenosine product.

-

Analysis: Calculate the percentage of PDE4 inhibition at each compound concentration and determine the IC₅₀ value via non-linear regression.

Conclusion and Future Directions

This compound is a synthetic xanthine derivative with a compelling pharmacological profile based on its structural design. Its potential to act as a potent adenosine receptor antagonist and a phosphodiesterase inhibitor positions it as a promising candidate for multiple therapeutic areas, most notably neurodegenerative diseases, inflammation, and respiratory disorders.

The immediate next steps in the evaluation of this compound should involve:

-

Comprehensive In-Vitro Profiling: Execution of the protocols described herein to definitively determine its affinity (Kᵢ) and potency (IC₅₀) at its primary targets.

-

In-Vivo Efficacy Studies: Evaluation in established animal models of Parkinson's disease (e.g., MPTP-induced), asthma (e.g., ovalbumin challenge), and inflammation.

-

Pharmacokinetic and Safety Assessment: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties, along with preliminary toxicology studies, to assess its drug-likeness and safety profile.

Through a systematic and rigorous investigation, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of a novel, best-in-class therapeutic agent.

References

- Current issues in pharmacy and medicine: science and practice. (n.d.). Synthesis and physical-chemical properties of 8-aminoderivatives of 7-m-bromobenzyl-3-methylxanthine.

- Nabavi, S. F., et al. (2019). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. PubMed Central.

- Tariq, T. S., & Saadabadi, A. (2023). Methylxanthines. StatPearls - NCBI Bookshelf.

- Asadov, K., et al. (2022). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules.

- ResearchGate. (2026). Synthesis and physical-chemical properties of 8-bromo-3-methyl-7-α-methylbenzylxanthine derivatives.

- Singh, G., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. International Journal of Pharmaceutical Sciences and Research.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 8-Bromo-3-Methyl-xanthine: A Comprehensive Overview.

- Al-Badr, A. A. (2010). An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate.

- Chem-Impex. (n.d.). 8-Bromo-3-metilxantina.

- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. PubMed Central.

- Janitschke, D., et al. (2021). Methylxanthines and Neurodegenerative Diseases: An Update. Nutrients.

- Bruns, R. F., et al. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. PNAS.

- Grimm, M. O. W., et al. (2021). Methylxanthines and Neurodegenerative Diseases: An Update. PubMed Central.

- Williams, M., & Jarvis, M. F. (1988). Adenosine Antagonists as Potential Therapeutic Agents. Pharmacology Biochemistry and Behavior.

- Tilley, S. L. (2011). Methylxanthines in asthma. Handbook of experimental pharmacology.

- PharmaCompass.com. (n.d.). 8-BROMO-3-METHYL-XANTHINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Tariq, T. S., & Saadabadi, A. (2023). Methylxanthines. StatPearls - NCBI Bookshelf.

- Istradefylline. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Semantic Scholar.

- BOCSCI Inc. (n.d.). 8-Bromo-3-methylxanthine: A Crucial Building Block for Diabetes Therapies.

- Chem-Impex. (n.d.). 8-Bromo-3-methylxanthine.

- ChemicalBook. (2025). 8-Bromo-3-methyl-xanthine | 93703-24-3.

Sources

- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Methylxanthines and Neurodegenerative Diseases: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylxanthines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Adenosine antagonists as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and physical-chemical properties of 8-aminoderivatives of 7-m-bromobenzyl-3-methylxanthine | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. 8-BROMO-3-METHYL-XANTHINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. nbinno.com [nbinno.com]

- 15. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

7-Benzyl-8-bromo-3-methylxanthine: A Technical Guide to its Synthesis, History, and Pharmacological Significance

Abstract

This technical guide provides a comprehensive overview of 7-Benzyl-8-bromo-3-methylxanthine, a synthetic xanthine derivative of significant interest in medicinal chemistry. While a singular "discovery" event for this specific molecule is not prominently documented in scientific literature, its existence and importance are rooted in the extensive exploration of xanthines as potent antagonists of adenosine receptors. This document details the logical synthesis of the compound based on established chemical principles, places its development within the historical context of adenosine receptor antagonist research, and elucidates its pharmacological relevance, particularly as a selective A1 adenosine receptor antagonist. Methodologies, structural-activity relationships, and the underlying scientific rationale for its design and application are discussed in depth.

Introduction: The Xanthine Scaffold in Modern Drug Discovery

The xanthine core, a purine dioxo-derivative, is a privileged scaffold in medicinal chemistry. Naturally occurring methylxanthines like caffeine and theophylline have been consumed for centuries for their stimulant properties, which are now understood to be primarily mediated through the antagonism of adenosine receptors.[1] This fundamental observation sparked decades of research, leading to the synthesis of thousands of xanthine derivatives with tailored potencies and selectivities for the four known adenosine receptor subtypes: A1, A2A, A2B, and A3.[2]

This compound emerges from this rich history as a strategic molecular design. The substitution pattern is critical to its function:

-

3-Methyl Group: A common feature in many biologically active xanthines, contributing to the overall binding affinity.

-

8-Bromo Substituent: The bromine atom at the C8 position is a key modulator of activity and serves as a versatile chemical handle for further synthetic modifications, making 8-bromoxanthines valuable synthons.[3]

-

7-Benzyl Group: Substitution at the N7 position with a benzyl group is known to confer specific pharmacological effects and can influence receptor subtype selectivity.[3]

This guide will deconstruct the synthesis, historical context, and pharmacological profile of this important molecule.

Synthetic Pathways and Methodologies

The synthesis of this compound is a logical, multi-step process that leverages well-established reactions in heterocyclic chemistry. The primary route involves the preparation of an 8-brominated xanthine core followed by selective alkylation.

Core Synthesis: Bromination of 3-Methylxanthine

The journey begins with the commercially available 3-methylxanthine. The critical step is the regioselective introduction of a bromine atom at the C8 position of the purine ring.

Experimental Protocol: Synthesis of 8-Bromo-3-methylxanthine

-

Reaction Setup: To a solution of 3-methylxanthine (1 equivalent) in a suitable solvent such as acetic acid, add sodium acetate (2 equivalents).[4]

-

Bromination: While stirring at a moderately elevated temperature (e.g., 50°C), slowly add liquid bromine (1.2 equivalents) dropwise.[4]

-

Reaction Progression: After the addition is complete, raise the temperature to approximately 65°C and maintain for several hours (typically 3 hours) to ensure the reaction goes to completion.[4]

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Precipitate the product by slowly pouring the mixture into a large volume of ice water.

-

Purification: Collect the resulting solid by filtration, wash thoroughly with cold water to remove residual acid and salts, and dry under vacuum. This procedure typically yields 8-bromo-3-methylxanthine as a light yellow solid with high purity.[4]

Causality of Experimental Choices:

-

Acetic Acid as Solvent: Provides a polar, acidic medium that facilitates the electrophilic aromatic substitution mechanism of bromination on the electron-rich purine ring.

-

Sodium Acetate: Acts as a base to buffer the reaction and neutralize the HBr byproduct, preventing potential side reactions.

-

Controlled Temperature: The initial dropwise addition at 50°C and subsequent heating to 65°C provide a balance between achieving a reasonable reaction rate and minimizing the formation of impurities.

N7-Alkylation: Introduction of the Benzyl Moiety

With the 8-bromo-3-methylxanthine synthon in hand, the final step is the introduction of the benzyl group at the N7 position. This is typically achieved via a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Suspend 8-bromo-3-methylxanthine (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or another non-nucleophilic base, to deprotonate the acidic N7 proton, forming the more nucleophilic xanthine anion.

-

Alkylation: Add benzyl bromide (1.1-1.2 equivalents) to the reaction mixture.

-

Reaction Progression: Stir the mixture at room temperature or with gentle heating for several hours (e.g., 6 hours) until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up and Isolation: Quench the reaction by adding water, which will precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

A similar, effective method involves boiling 8-bromo-3-methylxanthine with the corresponding benzyl chloride, which serves as both the alkylating agent and can be used in excess.[5]

Causality of Experimental Choices:

-

DMF as Solvent: A polar aprotic solvent is ideal as it effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.

-

Potassium Carbonate: A mild and inexpensive base that is sufficient to deprotonate the N7 position, activating it for alkylation.

-

Benzyl Bromide: A reactive alkylating agent that readily participates in the SN2 reaction with the xanthine anion.

Caption: A1 Adenosine Receptor signaling pathway and antagonist action.

Predicted Affinity and Selectivity

Table 1: Adenosine Receptor Affinities of Related Xanthine Derivatives

| Compound Name | N1-Substituent | N3-Substituent | N7-Substituent | C8-Substituent | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Selectivity (A2A/A1) |

| Theophylline | H | Methyl | H | H | ~10,000 | ~25,000 | ~2.5 |

| 8-Phenyltheophylline | H | Methyl | H | Phenyl | 10 | 7,500 | 750 |

| DPCPX | Propyl | Propyl | H | Cyclopentyl | 0.47 | 70 | ~150 |

| 8-(p-sulfophenyl)theophylline | H | Methyl | H | p-sulfophenyl | 1,100 | 10,000 | ~9 |

| 1-Benzylxanthine Analogues | Benzyl | - | - | - | High Affinity (Sub-µM) | Moderate Affinity | Varies |

| 7-Benzyl-8-aminoxanthine Analogues | Varies | Varies | Benzyl | Benzylamino | 70-470 | 60-800 | Varies |

Data compiled from multiple sources for illustrative purposes.[2][6][7]

Based on these trends, it is highly probable that this compound possesses a significant affinity for the A1 adenosine receptor, likely in the nanomolar to low micromolar range. Its primary utility, however, remains as a sophisticated chemical intermediate, where the 8-bromo position allows for further chemical elaboration to create even more potent and selective ligands. For example, the bromine can be displaced by various nucleophiles or used in cross-coupling reactions to introduce diverse functionalities. [3]

Conclusion and Future Perspectives

This compound stands as a testament to the power of systematic medicinal chemistry. While it may not be a household name, its rational design embodies key principles of SAR that have driven the development of highly selective adenosine receptor antagonists. Its primary importance lies in its role as a versatile synthon, providing a robust platform for the creation of novel therapeutic agents targeting the A1 adenosine receptor and beyond. Future research will likely continue to leverage this and similar 8-bromoxanthine scaffolds to develop next-generation drugs for cardiovascular, neurological, and inflammatory disorders where adenosine signaling plays a crucial role.

References

-

Bilay, I. M., et al. (n.d.). Synthesis and physical-chemical properties of 8-aminoderivatives of 7-m-bromobenzyl-3-methylxanthine. Current issues in pharmacy and medicine: science and practice. Retrieved from [Link]

-

Snyder, S. H., et al. (1985). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 82(10), 3267-3271. Available from: [Link]

- Poluektova, L., et al. (1999). Immunoregulatory effects of N9-benzyl- and N7-benzyl-8-bromoguanines. International Journal of Immunopharmacology, 21(12), 777-792.

-

Fidela, J., et al. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules, 28(18), 6528. Available from: [Link]

- Müller, C. E., et al. (2002). Synthesis of 8-substituted xanthine derivatives by Suzuki cross-coupling reaction. Archiv der Pharmazie, 335(3), 113-116.

-

Balyga, V. M., et al. (2018). Synthesis and physical-chemical properties of 8-bromo-3-methyl-7-α-methylbenzylxanthine derivatives. ResearchGate. Available from: [Link]

- Astafeva, L. N., et al. (1992). 7-[4-(Benzhydrylpiperazinyl-1)butyl]-3-methylxanthine and its salts with organic or inorganic acids possessing antihistaminic and antiallergenic activity. U.S. Patent No. 8,569,489 B2. Washington, DC: U.S.

- Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 80(20), 6507-6511.

-

van der Wenden, E. M., et al. (1996). A survey of nonxanthine derivatives as adenosine receptor ligands. Journal of Medicinal Chemistry, 39(22), 4381-4389. Available from: [Link]

- Doods, H. N., et al. (2008). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. U.S. Patent No. 7,407,955 B2. Washington, DC: U.S.

- Ukena, D., et al. (1986). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 332(3), 253-261.

-

Fidecka, J., et al. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules, 28(18), 6528. Available from: [Link]

- Rubtsov, M. V., & Baychikov, A. G. (1971).

-

Al-Ghamdi, S. (2013). An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate. Available from: [Link]

-

Pharmaffiliates. (n.d.). 8-Bromo-3-methyl-7-(2-butynyl)-xanthine. Retrieved from [Link]

- Sametre, A., et al. (2021). Synthesis and physical-chemical properties of (3-benzyl-8-propylxanthin-7-yl)acetohydrazide derivatives and their evaluation for antimicrobial and diuretic activities. Current issues in pharmacy and medicine: science and practice, 14(1), 47-52.

Sources

- 1. WO2016207364A1 - Process for the preparation of a xanthine-based compound - Google Patents [patents.google.com]

- 2. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]

- 5. SYNTHESIS AND ADENOSINE RECEPTOR AFFINITY OF 7–β–D-RIBOFURANOSYLXANTHINE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 7-Benzyl-8-bromo-3-methylxanthine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the essential physicochemical properties of 7-Benzyl-8-bromo-3-methylxanthine, a substituted xanthine derivative of significant interest in pharmaceutical research. While specific experimental data for this compound is not extensively available in public literature, this document outlines the authoritative methodologies and protocols required to determine its solubility and stability profiles. By synthesizing established principles of pharmaceutical analysis with practical, field-proven insights, this guide serves as a comprehensive resource for researchers navigating the challenges of characterizing novel drug candidates.

The narrative herein is structured to not only present protocols but to explain the underlying scientific rationale, ensuring a thorough understanding of how to generate, interpret, and report these critical datasets.

Introduction to this compound

Xanthine and its derivatives are a well-established class of compounds with diverse pharmacological activities. The strategic substitution on the purine ring system allows for the modulation of their biological effects. This compound incorporates a bulky benzyl group at the N7 position and a bromine atom at the C8 position, modifications expected to significantly influence its physicochemical properties, including solubility and stability, which are paramount for its development as a potential therapeutic agent.

A comprehensive understanding of these properties is a prerequisite for formulation development, predicting in vivo behavior, and ensuring the safety and efficacy of any potential drug product.

Aqueous and Solvent Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For poorly soluble compounds like many xanthine derivatives, a thorough assessment across a range of aqueous and organic media is essential.

Theoretical Considerations and Influencing Factors

The introduction of a lipophilic benzyl group is anticipated to decrease aqueous solubility compared to simpler xanthine analogs. The presence of the bromine atom can also affect solubility through its electronic and steric influences. Key factors that will govern the solubility of this compound include:

-

pH: The xanthine core possesses both weakly acidic and basic properties. Therefore, the pH of the aqueous medium will significantly impact the ionization state and, consequently, the solubility.

-

Solvent Polarity: Solubility in organic solvents will be dictated by the overall polarity of the molecule and the principle of "like dissolves like."

-

Temperature: Solubility is generally a temperature-dependent process.

-

Crystalline Form: The presence of different polymorphs can lead to variations in solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol is designed to ensure that a saturated solution is achieved and accurately quantified.

Protocol: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers, water, ethanol, methanol, acetonitrile, DMSO, PEG 400). The excess solid is crucial to ensure equilibrium with the saturated solution.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: At the end of the equilibration period, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any particulate matter.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Presentation of Solubility Data

Quantitative solubility data should be presented in a clear and organized table.

Table 1: Hypothetical Solubility Profile of this compound

| Solvent/Aqueous Medium | Temperature (°C) | Solubility (µg/mL) |

| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | [Hypothetical Value] |

| pH 4.5 Acetate Buffer | 37 | [Hypothetical Value] |

| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | 37 | [Hypothetical Value] |

| Purified Water | 25 | [Hypothetical Value] |

| Ethanol | 25 | [Hypothetical Value] |

| Methanol | 25 | [Hypothetical Value] |

| Acetonitrile | 25 | [Hypothetical Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Hypothetical Value] |

Stability Profile and Degradation Pathway Analysis

Stability testing is crucial for identifying potential degradation products, determining shelf-life, and ensuring the safety and quality of a drug substance. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are a systematic way to investigate the inherent stability of a molecule.[1][2][3][4][5]

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to induce degradation to an extent of 5-20%, which is sufficient to identify and quantify degradation products without completely destroying the molecule.[2]

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution (e.g., at 60°C) and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Alkaline Hydrolysis: Dissolve the compound and add 0.1 M sodium hydroxide. Conduct the study at room temperature due to the typically faster rate of base-catalyzed hydrolysis. Sample and neutralize as with acid hydrolysis.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%). Store at room temperature and sample at appropriate intervals.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber. Analyze the solid at set time points.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the development of a validated stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to separate the parent compound from all potential degradation products.

Method Development Workflow

Caption: HPLC Method Development Workflow.

Key Validation Parameters (ICH Q2(R1)):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Presentation of Stability Data

The results of the forced degradation studies should be summarized in a table, indicating the extent of degradation and the number of degradation products formed under each stress condition.

Table 2: Hypothetical Forced Degradation Results for this compound

| Stress Condition | Conditions | % Assay of Parent Compound | Number of Degradants | Remarks |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | [Hypothetical Value] | [Hypothetical Value] | [e.g., Major degradant at RRT 0.85] |

| Base Hydrolysis | 0.1 M NaOH, RT, 8h | [Hypothetical Value] | [Hypothetical Value] | [e.g., Significant degradation observed] |

| Oxidation | 3% H₂O₂, RT, 24h | [Hypothetical Value] | [Hypothetical Value] | [e.g., Minor degradation] |

| Thermal | 80°C, 7 days | [Hypothetical Value] | [Hypothetical Value] | [e.g., Stable in solid state] |

| Photolytic | ICH Q1B | [Hypothetical Value] | [Hypothetical Value] | [e.g., Photolabile in solution] |

Conclusion and Future Directions

This guide has outlined the essential experimental frameworks for the comprehensive characterization of the solubility and stability of this compound. While specific data for this molecule remains to be published, the protocols described herein represent the industry-standard approach for generating the robust and reliable data required for regulatory submissions and to inform downstream drug development activities.

The successful application of these methodologies will elucidate the degradation pathways, identify critical formulation and storage parameters, and ultimately enable the rational development of this promising xanthine derivative into a potential therapeutic product.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]1]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]2]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]3]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]]

-

Klick, S., et al. (2005). Forced degradation is a degradation of new drug substance and drug product at conditions more severe than accelerated conditions. Journal of Pharmaceutical and Biomedical Analysis. [This is a conceptual citation based on the content of the search results, as a direct link to a single comprehensive paper was not provided.][4]

-

Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]5]

-

Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]]

-

Impactfactor. (2023, March 25). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Retrieved from [Link]]

-

ResearchGate. (2025, August 6). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. Retrieved from [Link]]

Sources

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

The Benzyl Group: A Keystone Moiety in Modulating the Biological Activity of Xanthine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract